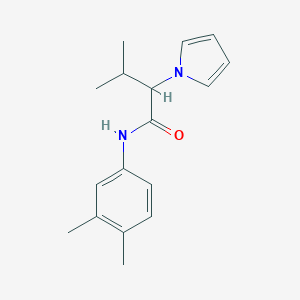

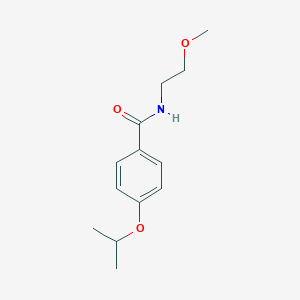

N-(3,4-二甲基苯基)-3-甲基-2-(1H-吡咯-1-基)丁酰胺

货号 B496027

CAS 编号:

887029-19-8

分子量: 270.37g/mol

InChI 键: KPCZWMSGCJLOAZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene. It is less basic than furan and thiophene due to the +M effect of the nitrogen. Pyrrole, furan and thiophene undergo electrophilic substitution reactions like nitration, sulphonation, halogenation etc .

Synthesis Analysis

Pyrrole synthesis involves various methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .Chemical Reactions Analysis

Pyrrole undergoes several reactions that are typical of other aromatic compounds. For instance, it can form a type of electrophilic substitution reactions, being nitrated by nitric acid .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is especially sensitive to oxidation by traces of metal salts .科学研究应用

1. 催化应用

- 手性有机催化剂: 相关化合物“丁酰胺,N-(3,5-二甲基苯基)-2-(甲醛甲基氨基)-3-甲基-”被用作手性有机催化剂,用于不对称还原非手性N-芳基酮亚胺(Noshi, 2014)。

2. 杂环化合物的合成

- 嘧啶连接吡唑杂环化合物的合成: 这种化合物已被用于合成嘧啶连接的吡唑杂环化合物,展现出杀虫和抗菌潜力(Deohate & Palaspagar, 2020)。

3. 生物活性

- 组蛋白去乙酰化酶抑制剂: 这种化合物的衍生物,如“3-(4-酰基-1-甲基-1H-2-吡咯基)-N-羟基-2-丙烯酰胺”,已被研究其作为合成组蛋白去乙酰化酶抑制剂的活性(Mai et al., 2004)。

4. 制药研究

- 抗菌剂: 包括与“N-(3,4-二甲基苯基)-3-甲基-2-(1H-吡咯-1-基)丁酰胺”结构相关的某些吡咯衍生物,显示出显著的抗菌性能,暗示了潜在的制药应用(Hublikar et al., 2019)。

5. 有机金属化学

- ε-己内酯聚合引发剂: 相关化合物已被用作ε-己内酯聚合的引发剂,表明它们在材料科学和有机金属化学中的实用性(Matsuo, Mashima, & Tani, 2001)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-(3,4-dimethylphenyl)-3-methyl-2-pyrrol-1-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-12(2)16(19-9-5-6-10-19)17(20)18-15-8-7-13(3)14(4)11-15/h5-12,16H,1-4H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCZWMSGCJLOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(C(C)C)N2C=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethylphenyl)-3-methyl-2-(1H-pyrrol-1-yl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

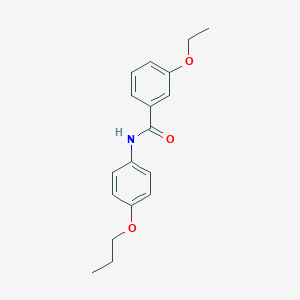

![N-[3-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B495948.png)

![2-[(3-Bromobiphenyl-4-yl)oxy]-1-(morpholin-4-yl)ethanone](/img/structure/B495949.png)

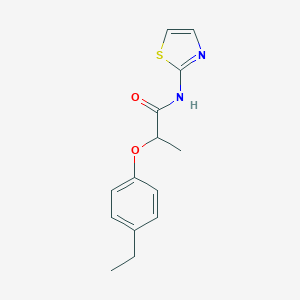

![3-ethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B495954.png)

![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B495955.png)

![N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495963.png)

![N-[4-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B495966.png)

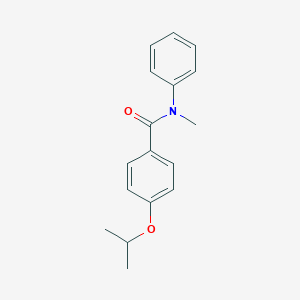

![N-[3-(3-methylbutoxy)phenyl]propanamide](/img/structure/B495967.png)